1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromo-2-methoxyphenyl)sulfonyl]piperazine
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-bromo-2-methoxyphenyl)sulfonyl]piperazine is a structurally complex piperazine derivative featuring a benzodioxole methyl group at the N1 position and a 5-bromo-2-methoxybenzenesulfonyl moiety at the N4 position. The benzodioxole group enhances lipophilicity and metabolic stability, while the sulfonyl substituent contributes to hydrogen bonding and target affinity .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(5-bromo-2-methoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O5S/c1-25-17-5-3-15(20)11-19(17)28(23,24)22-8-6-21(7-9-22)12-14-2-4-16-18(10-14)27-13-26-16/h2-5,10-11H,6-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZLMDRVDHUWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromo-2-methoxyphenyl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Piperazine Ring: Piperazine can be synthesized from ethylenediamine and diethylene glycol.
Bromination and Methoxylation: The bromomethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromo-2-methoxyphenyl)sulfonyl]piperazine can undergo various types of chemical reactions:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromo-2-methoxyphenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromo-2-methoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, while the sulfonyl group can form strong interactions with proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Moieties : Compounds like with oxazole rings exhibit higher cytotoxicity (IC50 < 2 μM) due to enhanced π-π stacking with cellular targets.
- Receptor Binding : Methoxyphenyl substituents (e.g., ) improve CNS penetration and receptor affinity, whereas bulky groups (e.g., ) are optimized for metabolic stability.
Yield Comparison :
Anticancer Activity
- Target Compound : Predicted to inhibit topoisomerase II (molecular docking data lacking; inferred from structural similarity to ).
- 5-Chloro-2-methylphenyl Derivative () : Exhibits IC50 values of 0.5–2.1 μM against hepatic (HepG2) and breast (MCF7) cancer cells.
- 4-Chlorobenzhydryl Analogues () : Show IC50 values of 1.8–4.3 μM across multiple cancer lines, suggesting bromo-methoxy substitution may enhance potency.
Antibacterial Activity
- Sulfonamide-Oxadiazole Hybrids () : MIC values of 4–16 μg/mL against S. aureus and E. coli, outperforming ciprofloxacin in some cases.
- Methoxyphenylpiperazines () : Moderate activity (MIC: 32–64 μg/mL), indicating sulfonyl groups are critical for bacterial target engagement.
Physicochemical and Pharmacokinetic Properties
Notes:
- Oxazole-containing derivatives exhibit poor solubility due to planar heterocyclic systems .
Biological Activity
1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromo-2-methoxyphenyl)sulfonyl]piperazine is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine core, which is known for its diverse pharmacological properties. The unique combination of the benzodioxole and sulfonyl moieties contributes to its biological profile, making it a candidate for further research.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C16H18BrN3O4S |
| Molecular Weight | 408.31 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in various metabolic pathways. For instance, piperazine derivatives are often studied for their ability to inhibit phosphodiesterases and other key enzymes.
- Receptor Modulation : The structural features of the compound suggest potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS). This could lead to anxiolytic or antidepressant effects.
- Antioxidant Activity : Compounds with benzodioxole structures have been reported to exhibit antioxidant properties, which may contribute to their therapeutic effects in oxidative stress-related conditions.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound through various assays:
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Cytotoxicity Assays
Cytotoxicity against human cancer cell lines was assessed using the MTT assay. The results indicated that the compound has selective cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
Case Study 1: Antidepressant Effects
A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of similar piperazine derivatives. The compounds were tested in animal models using the forced swim test and tail suspension test. Results indicated that compounds with similar structures exhibited significant reductions in immobility time, suggesting potential antidepressant properties.
Case Study 2: Anticancer Potential
Research conducted on a series of piperazine derivatives highlighted their potential as anticancer agents. In vivo studies showed that these compounds inhibited tumor growth in xenograft models while exhibiting low toxicity to normal tissues, indicating a favorable therapeutic index.
Q & A
Q. Key factors affecting yield :
- Temperature : Excess heat (>100°C) can degrade sulfonyl groups; optimal range: 60–80°C .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve sulfonylation kinetics .
- Catalyst purity : Residual moisture in palladium catalysts reduces coupling efficiency .
Basic: How do structural features of this compound influence its biological activity?
Answer:
The compound’s activity arises from three structural motifs:
Benzodioxole moiety : Enhances lipophilicity, aiding blood-brain barrier penetration. The electron-rich aromatic system may interact with π-π stacking in enzyme active sites (e.g., cytochrome P450) .
Sulfonyl group : Acts as a hydrogen-bond acceptor, potentially binding to serine or threonine residues in proteases or kinases .
Bromo and methoxy substituents : The bromine atom increases electrophilicity, facilitating covalent interactions with nucleophilic targets (e.g., cysteine residues). Methoxy groups improve solubility and metabolic stability .
Example : In antibacterial assays, the bromine atom’s electronegativity correlates with stronger inhibition of bacterial topoisomerase IV .
Advanced: What experimental challenges arise in characterizing the compound’s stability under physiological conditions?
Answer:
Key challenges include:
- Oxidative degradation : The benzodioxole moiety is prone to oxidation, forming quinones. Accelerated stability studies (40°C/75% RH) with HPLC monitoring are recommended to identify degradation products .
- pH-dependent hydrolysis : The sulfonyl group hydrolyzes in acidic environments (pH < 4). Use buffered solutions (pH 7.4) during in vitro assays to mimic physiological conditions .
- Light sensitivity : The bromophenyl group may undergo photodegradation. Store solutions in amber vials and conduct experiments under low-light conditions .
Mitigation strategy : Lyophilization improves long-term storage stability by reducing hydrolytic degradation .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer: Contradictions often stem from:
- Assay variability : Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231 for anticancer studies) or bacterial strains (Gram-positive vs. Gram-negative) .
- Compound purity : Impurities >5% (e.g., residual solvents) can skew results. Validate purity via NMR and LC-MS before assays .
- Concentration gradients : Use dose-response curves (e.g., IC₅₀ values) instead of single-dose data. For example, apoptosis induction in cancer cells may require ≥50 µM concentrations .
Q. Validation approach :
Replicate studies with orthogonal assays (e.g., fluorescence-based ATP assays + Western blotting for cytotoxicity).
Compare results with structurally similar analogs (e.g., 5-chloro derivatives) to isolate substituent effects .
Advanced: What computational methods predict the compound’s molecular targets and binding modes?
Answer:
- Molecular docking : Tools like AutoDock Vina or Schrödinger Glide model interactions with targets (e.g., dopamine receptors, kinases). The sulfonyl group’s orientation in the binding pocket is critical for hydrogen bonding .
- Molecular dynamics (MD) simulations : GROMACS or AMBER simulate binding stability over time. For example, MD can reveal if the benzodioxole moiety stabilizes hydrophobic pockets in enzymes .
- QSAR models : Relate substituent electronegativity (e.g., bromine vs. chlorine) to activity trends. Hammett constants (σ) for the methoxy group predict electron-donating effects on receptor affinity .
Case study : Docking studies suggest the compound’s piperazine ring aligns with the ATP-binding site of PI3Kδ, a cancer target .
Advanced: How can the compound’s solubility be optimized for in vivo pharmacokinetic studies?
Answer:
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the piperazine N-atom. However, this may reduce blood-brain barrier penetration .
- Co-solvents : Use cyclodextrins or PEG-400 in formulations to enhance aqueous solubility without altering bioactivity .
- Salt formation : Convert the free base to a hydrochloride salt, improving solubility by >10-fold in PBS (pH 7.4) .
Validation : Monitor solubility via nephelometry and validate bioavailability using LC-MS/MS in plasma samples from rodent models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
